molecular formula C15H21N3O3 B13206311 tert-Butyl 4-(5-methyl-3-oxo-3,4-dihydropyrazin-2-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate

tert-Butyl 4-(5-methyl-3-oxo-3,4-dihydropyrazin-2-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate

Cat. No.: B13206311
M. Wt: 291.35 g/mol
InChI Key: NLTGTMSBCSRVKV-UHFFFAOYSA-N
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Description

tert-Butyl 4-(5-methyl-3-oxo-3,4-dihydropyrazin-2-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate: is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrazine ring fused with a tetrahydropyridine ring, and a tert-butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(5-methyl-3-oxo-3,4-dihydropyrazin-2-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through the condensation of appropriate diketones and diamines under acidic or basic conditions.

    Formation of the Tetrahydropyridine Ring: The tetrahydropyridine ring can be constructed via cyclization reactions involving suitable precursors such as amino alcohols or amino ketones.

    Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of a strong acid catalyst like sulfuric acid or a coupling agent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazine ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the pyrazine ring, converting it to a hydroxyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the pyrazine ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Oxidized pyrazine derivatives.

    Reduction: Hydroxylated pyrazine derivatives.

    Substitution: Substituted pyrazine derivatives with various functional groups.

Scientific Research Applications

Chemistry

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Catalysis: It can be used as a ligand in catalytic reactions.

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes due to its structural similarity to natural substrates.

Medicine

    Drug Development:

Industry

    Material Science: Used in the synthesis of novel materials with unique properties.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(5-methyl-3-oxo-3,4-dihydropyrazin-2-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 4-(3-oxo-3,4-dihydropyrazin-2-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate
  • tert-Butyl 4-(5-methyl-3-oxo-3,4-dihydropyrazin-2-yl)-1,2,3,6-tetrahydropyridine-1-carboxamide

Uniqueness

  • Structural Features : The presence of the tert-butyl ester group and the specific substitution pattern on the pyrazine ring make this compound unique.
  • Reactivity : The compound’s reactivity profile is distinct due to the combination of functional groups present.

Properties

Molecular Formula

C15H21N3O3

Molecular Weight

291.35 g/mol

IUPAC Name

tert-butyl 4-(6-methyl-2-oxo-1H-pyrazin-3-yl)-3,6-dihydro-2H-pyridine-1-carboxylate

InChI

InChI=1S/C15H21N3O3/c1-10-9-16-12(13(19)17-10)11-5-7-18(8-6-11)14(20)21-15(2,3)4/h5,9H,6-8H2,1-4H3,(H,17,19)

InChI Key

NLTGTMSBCSRVKV-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C(=O)N1)C2=CCN(CC2)C(=O)OC(C)(C)C

Origin of Product

United States

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